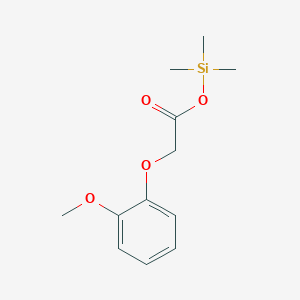

Trimethylsilyl (2-methoxyphenoxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

112309-83-8 |

|---|---|

Molecular Formula |

C12H18O4Si |

Molecular Weight |

254.35 g/mol |

IUPAC Name |

trimethylsilyl 2-(2-methoxyphenoxy)acetate |

InChI |

InChI=1S/C12H18O4Si/c1-14-10-7-5-6-8-11(10)15-9-12(13)16-17(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

LVOQZZKSSUCINI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCC(=O)O[Si](C)(C)C |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)O[Si](C)(C)C |

Synonyms |

Trimethylsilyl (2-methoxyphenoxy)acetate |

Origin of Product |

United States |

Chemical Transformations and Reactive Pathways of Trimethylsilyl 2 Methoxyphenoxy Acetate

Hydrolysis and Solvolysis Reactions of the Silyl (B83357) Ester Linkage

The silyl ester linkage in compounds such as trimethylsilyl (B98337) (2-methoxyphenoxy)acetate (B322491) is susceptible to cleavage by hydrolysis and solvolysis. Generally, silyl esters are known for their lability towards both mild acidic and basic conditions. thieme-connect.de This reactivity is a key feature that is often exploited in organic synthesis for the protection and activation of carboxylic acids. core.ac.uk

The rate and ease of hydrolysis are influenced by the steric bulk of the substituents on the silicon atom. thieme-connect.de In the case of a trimethylsilyl group, the relatively small methyl groups offer less steric hindrance, contributing to its reactivity.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester undergoes hydrolysis to yield 2-methoxyphenoxyacetic acid and trimethylsilanol, which can further react to form hexamethyldisiloxane. The mechanism is the reverse of a Fischer esterification, where an excess of water drives the equilibrium toward the carboxylic acid and alcohol. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the hydrolysis is irreversible and proceeds to completion. The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and trimethylsilanol. wikipedia.org

A general base-catalyzed solvolysis mechanism for silyl ethers has been studied, which may provide insight into the analogous reaction for silyl esters. acs.org

| Reaction Type | Conditions | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Catalytic acid, excess water | 2-methoxyphenoxyacetic acid, Trimethylsilanol | Reversible reaction wikipedia.org |

| Base-Catalyzed Hydrolysis | Stoichiometric base (e.g., NaOH) | Sodium (2-methoxyphenoxy)acetate, Trimethylsilanol | Irreversible reaction wikipedia.org |

Nucleophilic Additions and Substitutions at the Ester Carbonyl

The ester carbonyl group in trimethylsilyl (2-methoxyphenoxy)acetate is an electrophilic center that can undergo nucleophilic attack. Silyl esters, in general, are more reactive than their alkyl ester counterparts. core.ac.uk Nucleophiles can react at two primary sites: the carbonyl carbon (Path I) or the silicon atom (Path II). core.ac.uk

The competition between these two pathways is influenced by the steric and electronic properties of the substituents on the silicon atom. Increased steric bulk and electron-donating ability of the silicon substituents enhance the stability of the silyl ester towards nucleophilic attack at the silicon, thereby favoring attack at the carbonyl carbon. core.ac.uk

Examples of Nucleophilic Reactions:

Amidation: Carboxylic acids can be activated in situ as silyl esters for the synthesis of amides. The amine nucleophile attacks the carbonyl carbon of the silyl ester intermediate. core.ac.uk

Transesterification: Reaction with alcohols in the presence of a suitable catalyst can lead to the formation of a different ester.

Grignard and Organolithium Reagents: These strong nucleophiles can add to the carbonyl group. However, the high reactivity of these reagents can also lead to attack at the silicon atom.

Electrophilic Activation and Reactivity Profiles

Silyl esters like this compound can be formed in situ from the corresponding carboxylic acid to activate it as an electrophile. core.ac.uk This strategy is employed in various organic transformations, including amidation and esterification. core.ac.uk

Recent research has explored the cross-electrophile silylation of aryl carboxylic esters with hydrochlorosilanes, a process catalyzed by chromium. This reaction proceeds through the coupling of Si-Cl and C-O bonds. Theoretical studies suggest that the reaction is initiated by the interaction of the hydrochlorosilane with the chromium catalyst, involving an α-agostic SiH interaction that stabilizes the intermediate and facilitates the cleavage of the Si-Cl bond. acs.org While this specific study does not use this compound, it provides insight into the electrophilic activation and reactivity of related silyl ester systems.

In some cases, the in situ conversion of carboxylic acids to silyl esters has been shown to facilitate boron-catalyzed direct aldol reactions. researchgate.net The formation of the silyl ester can acidify the α-protons, making enolization easier, and can also facilitate catalyst turnover. chemrxiv.org

Rearrangement Reactions and Silicon Migration Phenomena

Silyl esters can undergo rearrangement reactions, a notable example being the Brook rearrangement. This reaction involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.org The driving force for this rearrangement is the formation of a thermodynamically more stable silicon-oxygen bond, which is significantly stronger than a silicon-carbon bond. organic-chemistry.org

While the classic Brook rearrangement involves an α-silyl carbinol, analogous migrations can occur in other systems. Thermal 1,2- and 1,3-silicon rearrangements to oxygen in silyl esters and ketones have also been described. msu.edu These rearrangements typically proceed through a cyclic transition state. The stereochemistry of the migrating silicon atom is often retained during the process. msu.edu

In the context of radical reactions, silyl ether rearrangements have been observed during radical cyclizations. The product distribution can be dependent on the concentration of the hydrogen-atom transfer agent, suggesting a rearrangement of an initially formed radical to a more stable one. libretexts.org

| Rearrangement Type | Description | Driving Force |

| Brook Rearrangement | Intramolecular migration of a silyl group from carbon to oxygen. organic-chemistry.org | Formation of a strong Si-O bond. organic-chemistry.org |

| Thermal Silicon Rearrangement | 1,2- or 1,3-migration of a silicon group to an oxygen atom in silyl esters. msu.edu | Thermodynamic stability. |

| Radical Silyl Ether Rearrangement | Rearrangement of a radical intermediate involving a silyl ether. libretexts.org | Formation of a more stable radical. libretexts.org |

Radical Reactions Involving the Trimethylsilyl Moiety

The trimethylsilyl group can participate in radical reactions. Tris(trimethylsilyl)silane, (TMS)₃SiH, is a well-known radical-based reducing agent and a precursor for the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. mdpi.comnih.gov While not directly involving this compound, the chemistry of the trimethylsilyl radical is relevant.

Silyl radicals can be generated photochemically from various organosilicon compounds. researchgate.net These radicals can participate in a variety of transformations, including:

Reduction of functional groups: Silyl radicals can abstract atoms or groups from organic substrates, leading to their reduction. nih.gov

Hydrosilylation: The addition of a Si-H bond across a double or triple bond can be initiated by silyl radicals. nih.gov

Consecutive radical reactions: A carbon-centered radical, formed by the action of a silyl radical, can undergo further reactions before being quenched. researchgate.net

The trimethylsilyl group itself is generally considered to be chemically inert under many radical conditions. wikipedia.org However, compounds containing a trimethylsilyl moiety can be designed to generate radicals at other positions. The photolysis of certain silyl enol ethers can lead to Michael adducts, indicating the involvement of radical or ionic intermediates. rsc.orgrsc.org

Enolate Chemistry Derived from this compound

The ester functionality of this compound allows for the formation of enolates at the α-carbon. Silyl enol ethers of esters are specifically known as silyl ketene (B1206846) acetals. wikipedia.org These can be prepared from the corresponding ester. quimicaorganica.org

The formation of an enolate from this compound would involve the deprotonation of the α-carbon. Due to the presence of the ester group, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would typically be required. quimicaorganica.org For esters, the use of a non-nucleophilic base like lithium isopropylcyclohexyl amide is sometimes preferred to avoid competing substitution reactions at the carbonyl group. quimicaorganica.org

Once formed, the enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides.

Aldol reactions: Reaction with aldehydes or ketones.

Claisen condensation: Reaction with another ester molecule.

Mechanistic Investigations into the Reactivity of Trimethylsilyl 2 Methoxyphenoxy Acetate

Elucidation of Reaction Intermediates (e.g., β-silyl carbocations)

No research articles or data were found that specifically investigate the reaction intermediates involved in the reactions of Trimethylsilyl (B98337) (2-methoxyphenoxy)acetate (B322491). Consequently, there is no information available regarding the potential formation or role of β-silyl carbocations in the mechanistic pathways of this compound.

Kinetic and Thermodynamic Studies of Ester Formation and Cleavage

There are no published kinetic or thermodynamic studies focusing on the formation or cleavage of Trimethylsilyl (2-methoxyphenoxy)acetate. As a result, data tables and detailed research findings concerning the rate constants, activation energies, or equilibrium constants for these processes are not available.

Transition State Analysis in Silyl (B83357) Ester Reactivity

A search of the scientific literature revealed no studies on the transition state analysis for the reactivity of this compound. Computational or experimental data detailing the geometries and energies of transition states in reactions involving this specific silyl ester could not be located.

Isotopic Labeling Studies for Reaction Pathway Determination

No isotopic labeling studies have been reported for this compound to determine its reaction pathways. Therefore, there is no available information on how isotopic substitution affects the reaction outcomes or provides insight into the underlying mechanisms.

Influence of Catalysis on Reaction Mechanisms (e.g., Lewis Acid, N-Heterocyclic Carbene (NHC) catalysis)

There is no available research on the influence of Lewis acid or N-Heterocyclic Carbene (NHC) catalysis on the reaction mechanisms of this compound. While the catalysis of reactions involving other silyl esters is a known area of study, specific examples and mechanistic details for this compound are absent from the current scientific literature.

Applications of Trimethylsilyl 2 Methoxyphenoxy Acetate in Advanced Organic Synthesis

As a Silylating Agent for Functional Group Modification

Silylation, the introduction of a silyl (B83357) group onto a molecule, is a fundamental strategy for the temporary modification of functional groups, altering their reactivity and physical properties. acs.org While a wide array of silylating agents are known, the reactivity of these reagents can be finely tuned by the nature of the substituents on the silicon atom and the leaving group. fishersci.ca Trimethylsilyl (B98337) acetate (B1210297), a related compound, is generally considered a mild silylating agent with a relatively low silylation potential. colostate.edu

The presence of the 2-methoxyphenoxyacetate moiety in Trimethylsilyl (2-methoxyphenoxy)acetate (B322491) modulates its reactivity as a trimethylsilyl donor. The electronic and steric properties of the aryloxyacetate group influence the lability of the silicon-oxygen bond, allowing for the silylation of various functional groups under specific conditions. Research in this area focuses on delineating the scope and limitations of this reagent for the protection of alcohols, amines, and other protic functional groups.

Table 1: Comparison of Silylating Agents

| Silylating Agent | Relative Silylating Potential | Common Applications |

|---|---|---|

| Trimethylsilyl Chloride (TMSCl) | High | General silylation of alcohols, amines |

| Bis(trimethylsilyl)acetamide (BSA) | High | Derivatization for gas chromatography |

| Trimethylsilyl Triflate (TMSOTf) | Very High | Silylation of hindered alcohols, ketones |

| Trimethylsilyl Acetate | Low | Mild silylation of specific substrates |

| Trimethylsilyl (2-methoxyphenoxy)acetate | Moderate (inferred) | Targeted silylation under specific conditions |

Role as a Transient Protecting Group for Carboxylic Acids

The protection of carboxylic acids is a common requirement in multi-step organic synthesis to prevent their interference with reagents intended for other parts of a molecule. libretexts.org Silyl esters, including trimethylsilyl esters, serve as effective and readily cleavable protecting groups for carboxylic acids. researchgate.net The formation of a trimethylsilyl ester from a carboxylic acid is typically a straightforward process, and its subsequent removal can often be achieved under mild hydrolytic conditions. libretexts.org

This compound can act as a precursor for the in situ generation of a silylating agent that converts carboxylic acids into their corresponding trimethylsilyl esters. This transient protection allows for subsequent reactions to be carried out at other functional groups within the molecule. The 2-methoxyphenoxyacetate byproduct is generally unreactive under many reaction conditions. The ease of formation and cleavage of the resulting trimethylsilyl ester makes this an attractive strategy for syntheses where robust protection is not required. nih.gov

Utilization in Tandem Reactions and One-Pot Syntheses

While specific examples involving this compound in tandem reactions are not extensively documented in general literature, its dual functionality as a silylating agent and a potential activating group for the acetate moiety suggests its potential in this area. For instance, a one-pot process could involve the initial silylation of a functional group by this compound, followed by a subsequent reaction involving the in situ generated 2-methoxyphenoxyacetic acid or its derivatives. Further research is needed to explore and establish the utility of this compound in designing novel tandem and one-pot synthetic methodologies.

Stereoselective Transformations Mediated by this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The use of chiral reagents or catalysts to induce stereoselectivity is a widely employed strategy.

While the direct involvement of this compound as a chiral mediator in stereoselective transformations is not a primary application, its role in facilitating such reactions cannot be discounted. For example, in the synthesis of β-lactams, the stereochemical outcome of the Staudinger cycloaddition between a ketene (B1206846) and an imine can be influenced by the nature of the substituents on the ketene. rsc.org The in situ generation of a ketene from a silylated phenoxyacetic acid derivative, potentially derived from this compound, could offer a pathway to control the diastereoselectivity of the cycloaddition. The steric and electronic properties of the 2-methoxyphenoxy group could play a crucial role in directing the approach of the imine to the ketene, thereby influencing the stereochemistry of the resulting β-lactam. nih.gov

Building Block in Complex Molecule Synthesis (e.g., β-lactams, aryl ethers)

Beyond its role as a reagent for functional group manipulation, this compound can also serve as a versatile building block for the construction of more complex molecular frameworks.

β-Lactam Synthesis

The β-lactam ring is a core structural motif in a vast array of antibiotic compounds. rsc.org The Staudinger [2+2] cycloaddition of a ketene with an imine is a powerful method for the synthesis of β-lactams. rsc.org (2-Methoxyphenoxy)acetic acid, the parent acid of the title compound, can be converted into a ketene precursor. The use of this compound could offer an alternative route for the in situ generation of the corresponding ketene under specific conditions, which can then undergo cycloaddition with various imines to afford functionalized β-lactams. The 2-methoxyphenyl substituent on the resulting β-lactam ring provides a handle for further synthetic modifications.

Aryl Ether Synthesis

Aryl ethers are prevalent structural units in many natural products and pharmaceuticals. nih.govorganic-chemistry.orgorganic-chemistry.org While numerous methods exist for their synthesis, the development of new and efficient strategies remains an active area of research. This compound contains a pre-formed aryl ether linkage. This structural feature makes it a potentially valuable building block for the incorporation of the 2-methoxyphenoxy motif into larger molecules. Synthetic strategies could involve the transformation of the acetate functionality into other reactive groups, allowing for the coupling of the 2-methoxyphenoxyacetate unit with other molecular fragments to construct complex aryl ether-containing targets.

Advanced Spectroscopic and Analytical Characterization Methodologies for Trimethylsilyl 2 Methoxyphenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Trimethylsilyl (B98337) (2-methoxyphenoxy)acetate (B322491) in solution. By analyzing the spectra from ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map can be assembled.

Elucidation of Molecular Structure and Conformation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The trimethylsilyl group gives rise to a characteristic, intense singlet peak at approximately 0.3 ppm due to the nine equivalent protons, a region indicative of protons on silicon. wikipedia.orgnih.gov The methylene (B1212753) protons of the acetate (B1210297) group (-O-CH₂-COO-) are expected to appear as a singlet around 4.6 ppm. The methoxy (B1213986) group (-OCH₃) protons would also produce a singlet near 3.8 ppm. The four protons on the aromatic ring would appear in the range of 6.8–7.2 ppm, showing complex splitting patterns (multiplets) based on their substitution and coupling with each other. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbons of the trimethylsilyl group typically resonate near 0 ppm. libretexts.org The carbonyl carbon of the silyl (B83357) ester is expected in the downfield region of 170–185 ppm. science-and-fun.deoregonstate.edu Other characteristic signals include the methoxy carbon at approximately 56 ppm, the methylene carbon (-O-CH₂-) around 65 ppm, and the aromatic carbons in the 110–150 ppm range. libretexts.orgoregonstate.eduresearchgate.net

²⁹Si NMR Spectroscopy: This technique is highly specific for the silicon environment. For a trimethylsilyl ester, the ²⁹Si chemical shift is expected to fall within a characteristic range of approximately +25 to +35 ppm, which is distinct from other types of organosilicon compounds like silanes or siloxanes. researchgate.netrsc.orgcapes.gov.br This measurement provides direct confirmation of the silyl ester functionality. researchgate.netnih.govmdpi.com

Interactive Table: Predicted NMR Chemical Shifts (δ) for Trimethylsilyl (2-methoxyphenoxy)acetate

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Si(C H₃)₃ | ¹³C | ~0 | Quartet (in ¹H-coupled) | Carbon atoms of the three methyl groups on silicon. |

| Si(CH₃ )₃ | ¹H | ~0.3 | Singlet | Nine equivalent protons of the TMS group. |

| Ar-OC H₃ | ¹³C | ~56 | Quartet (in ¹H-coupled) | Methoxy group carbon. |

| Ar-OCH₃ | ¹H | ~3.8 | Singlet | Three equivalent protons of the methoxy group. |

| O-C H₂-COO | ¹³C | ~65 | Triplet (in ¹H-coupled) | Methylene carbon adjacent to the ether oxygen. |

| O-CH₂ -COO | ¹H | ~4.6 | Singlet | Two equivalent protons of the acetate methylene group. |

| Aromatic C | ¹³C | 110-150 | Doublet/Singlet | Six distinct signals for the aromatic carbons. |

| Aromatic H | ¹H | 6.8-7.2 | Multiplets | Four protons on the benzene (B151609) ring. |

| -C OO-Si | ¹³C | 170-185 | Singlet | Carbonyl carbon of the silyl ester. |

| Si (CH₃)₃ | ²⁹Si | +25 to +35 | Singlet | Central silicon atom of the TMS ester group. |

Investigation of Dynamic Processes in Solution

Dynamic NMR (D-NMR) techniques can be employed to study time-dependent molecular processes such as conformational changes or intermolecular exchange. For this compound, variable-temperature NMR experiments could probe the rotational barrier around the aryl-O and O-CH₂ bonds. Furthermore, in the presence of catalytic amounts of acid or base, D-NMR could monitor the rate of silyl group exchange between molecules. Such studies provide valuable kinetic and thermodynamic data about the molecule's flexibility and reactivity in solution, although specific studies on this compound are not widely reported. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. nih.gov

When analyzed by GC-MS using electron ionization (EI), the molecule undergoes characteristic fragmentation. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. fu-berlin.de

The expected fragmentation pattern would include a molecular ion peak (M⁺) at m/z 254. Key fragments would arise from the cleavage of the silyl group and the phenoxyacetate (B1228835) moiety. Common fragments for trimethylsilyl derivatives include the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is often the base peak, and a rearrangement ion, [(CH₃)₂SiOH]⁺, at m/z 75. researchgate.net Other significant fragments would include the loss of a methyl radical from the molecular ion [M-15]⁺ at m/z 239, and ions corresponding to the (2-methoxyphenoxy)acetyl group. nih.govconsensus.app

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 254 | [M]⁺ | [C₁₂H₁₈O₄Si]⁺ | Molecular Ion |

| 239 | [M - CH₃]⁺ | [C₁₁H₁₅O₄Si]⁺ | Loss of a methyl radical from the TMS group. |

| 181 | [M - Si(CH₃)₃]⁺ | [C₉H₉O₄]⁺ | Loss of the trimethylsilyl radical. |

| 165 | [M - OSi(CH₃)₃]⁺ | [C₉H₉O₃]⁺ | Cleavage of the Si-O bond. |

| 123 | [CH₃O-C₆H₄-OCH₂]⁺ | [C₈H₉O₂]⁺ | Fragment from the phenoxyacetate moiety. |

| 75 | [(CH₃)₂SiOH]⁺ | [C₂H₇OSi]⁺ | McLafferty-type rearrangement ion. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, often the base peak. researchgate.net |

Derivatization for Enhanced Chromatographic Resolution and Detection

The very existence of this compound is a direct result of derivatization strategies employed in analytical chemistry. jfda-online.com The parent compound, (2-methoxyphenoxy)acetic acid, is a polar, non-volatile molecule unsuitable for direct GC analysis. nih.govcolostate.edu Chemical derivatization via silylation replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl group. wikipedia.orgnih.govyoutube.com

This process, typically carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), confers several analytical advantages:

Increased Volatility: The TMS derivative is significantly more volatile than the parent acid, allowing it to be vaporized in the GC inlet without decomposition. unina.it

Improved Thermal Stability: The silyl ester is more stable at the high temperatures used in GC analysis. sigmaaldrich.com

Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks with less tailing. This improves both resolution and detection limits. semanticscholar.orgiaea.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups. fiveable.me For this compound, these techniques can confirm the key structural features introduced during the derivatization process. gelest.comresearchgate.net

Key expected vibrational bands include:

C=O Stretch: A strong absorption in the IR spectrum around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in a silyl ester.

Si-O-C Stretch: A very strong and prominent band in the IR spectrum between 1000-1100 cm⁻¹ confirms the presence of the silyl ester linkage. nih.gov

C-O-C Stretches: Asymmetric and symmetric stretching of the aromatic ether linkage will produce bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Trimethylsilyl Group Vibrations: The TMS group itself has several characteristic vibrations. A symmetric deformation (umbrella mode) appears near 1250 cm⁻¹, and characteristic rocking modes are found near 840 cm⁻¹ and 750 cm⁻¹. The band at ~840 cm⁻¹ is often particularly intense and diagnostic for the TMS group. aip.orgresearchgate.net

Aromatic Vibrations: C-H stretching bands will appear above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region. nih.govvscht.cz

Interactive Table: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960, ~2850 | Aliphatic C-H (CH₃, CH₂) | Stretching |

| ~1730 | C=O (Silyl Ester) | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretching |

| ~1250 | Si-(CH₃)₃ | Symmetric Deformation |

| ~1050 | Si-O-C | Stretching |

| ~840, ~750 | Si-(CH₃)₃ | Rocking |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides exact data on bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, which is typically generated in solution for immediate GC-MS analysis and is likely a liquid or a low-melting solid, obtaining a single crystal suitable for X-ray diffraction is generally not feasible. The technique is not applicable to non-crystalline (amorphous) solids or liquids. nih.gov However, if a stable, crystalline derivative of the parent compound were to be synthesized, X-ray crystallography could provide an unambiguous confirmation of its molecular structure and stereochemistry. acs.org

Theoretical and Computational Chemistry Approaches to Trimethylsilyl 2 Methoxyphenoxy Acetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and bonding of molecules. For Trimethylsilyl (B98337) (2-methoxyphenoxy)acetate (B322491), methods like Density Functional Theory (DFT) would be highly suitable. nih.gov DFT calculations, using functionals such as B3LYP or B3PW91 combined with a suitable basis set (e.g., 6-311+G(d,p)), could be employed to optimize the molecular geometry and determine its most stable three-dimensional structure. nih.govdergipark.org.tr

These calculations would yield critical information on bond lengths, bond angles, and dihedral angles. Furthermore, analyses such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) could elucidate the nature of the chemical bonds, including the silicon-oxygen bond of the silyl (B83357) ether and the ester linkage. Electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) could also be determined, offering predictions about the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. nih.gov

However, a specific search of the scientific literature did not yield any studies that have performed these quantum chemical calculations for Trimethylsilyl (2-methoxyphenoxy)acetate. Consequently, no data on its optimized geometry, electronic properties, or bonding analysis is currently available.

Table 7.1.1: Hypothetical Data from Quantum Chemical Calculations (Note: The following table is a template representing the type of data that would be generated from DFT calculations. No published values exist for this compound.)

| Parameter | Calculated Value (Example Basis Set: 6-311+G(d,p)) |

|---|---|

| Si-O Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. nih.govmdpi.com For this compound, MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and solving Newton's equations of motion for all atoms. mdpi.comnih.govaps.org This would generate a trajectory of atomic positions and velocities over a specific timescale.

Analysis of this trajectory would reveal the preferred conformations of the molecule, particularly rotation around key single bonds, such as the Si-O-C linkage and the bonds within the acetate (B1210297) and phenoxy groups. nih.gov Techniques like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analysis would show the stability of the molecule's structure and the flexibility of different regions. scielo.br Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment.

Despite the utility of this method, no published studies were found that have conducted molecular dynamics simulations specifically for this compound. Therefore, its conformational preferences and dynamic behavior remain uncharacterized by this approach.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral features of unknown molecules. For this compound, quantum chemical methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions.

Similarly, NMR (Nuclear Magnetic Resonance) chemical shifts (¹H, ¹³C, ²⁹Si) can be predicted using methods such as Gauge-Including Atomic Orbital (GIAO). dergipark.org.tr These theoretical calculations provide a powerful tool for structural elucidation by comparing predicted shifts with experimental data. Electronic transitions, relevant to UV-Visible spectroscopy, can also be computed using Time-Dependent DFT (TD-DFT).

A review of the literature indicates that no computational studies have been published reporting the predicted spectroscopic parameters for this compound.

Table 7.3.1: Hypothetical Predicted Spectroscopic Data (Note: This table illustrates the type of data that would be obtained from computational predictions. No published values are available for this compound.)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C=O) (ppm) | Data not available |

| ¹H NMR Chemical Shift (Si-(CH₃)₃) (ppm) | Data not available |

| ²⁹Si NMR Chemical Shift (ppm) | Data not available |

| IR Vibrational Frequency (C=O stretch) (cm⁻¹) | Data not available |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.netethz.ch For this compound, a key reaction of interest would be its hydrolysis, which involves the cleavage of the trimethylsilyl ether group. wikipedia.org

Using quantum chemical methods, researchers could model the reaction pathway by identifying the structures of the reactants, intermediates, transition states, and products. ethz.ch Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are often used to locate transition state structures. The calculated energy barriers for these pathways would provide quantitative insights into the reaction kinetics and mechanism under different conditions (e.g., acid- or base-catalyzed hydrolysis).

However, there are currently no published computational studies detailing the reaction pathways, transition state geometries, or activation energies for any reactions involving this compound.

Future Research Directions and Emerging Paradigms in Trimethylsilyl 2 Methoxyphenoxy Acetate Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of silyl (B83357) esters and ethers are foundational to organosilicon chemistry. core.ac.uk Future advancements in the chemistry of Trimethylsilyl (B98337) (2-methoxyphenoxy)acetate (B322491) will heavily rely on the development of more efficient, selective, and sustainable catalytic systems.

Current methods for silyl ether synthesis often employ catalysts like iodine or transition metals such as rhodium and platinum. organic-chemistry.org Research could focus on developing novel catalyst systems, including earth-abundant metal catalysts or organocatalysts, for the synthesis of Trimethylsilyl (2-methoxyphenoxy)acetate. For instance, imidodiphosphorimidate (IDPi) catalysts have shown promise in the enantioselective synthesis of tertiary silyl ethers, a strategy that could potentially be adapted for creating chiral derivatives of the target compound. nih.gov

Furthermore, new catalytic transformations of the synthesized this compound are a key area for exploration. Silyl esters are known reactive intermediates that can be converted into amides, aldehydes, alcohols, and other functional groups. core.ac.uk Future work could involve developing catalysts for the direct, selective transformation of the silyl ester moiety in this compound without affecting the aromatic ring. For example, systems inspired by Ziegler-Natta catalysts could be explored for polymerization reactions where the compound acts as a monomer or chain-transfer agent. mdpi.com

| Catalyst Type | Potential Application for this compound | Advantages |

| Earth-Abundant Metal Catalysts (e.g., Iron, Copper) | Synthesis via silylation of 2-methoxyphenoxyacetic acid | Lower cost, reduced toxicity, increased sustainability |

| Organocatalysts (e.g., IDPi) | Asymmetric synthesis of chiral derivatives | High enantioselectivity, metal-free reactions |

| Transition Metal Complexes (e.g., Rhodium, Palladium) | Catalytic cross-coupling reactions at the aromatic ring | High efficiency and functional group tolerance |

| Ziegler-Natta Type Systems | Polymerization initiating from the acetate (B1210297) group | Control over polymer molecular weight and morphology mdpi.com |

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The unique structure of this compound offers potential handles for such reactions. The development of silicon-based conjugating reagents is an expanding field, with applications in labeling proteins, sugars, and other biomolecules. nih.gov

Future research could investigate the utility of the trimethylsilyl group as a bio-orthogonal handle. While silyl ethers are generally labile, their stability can be tuned. Strategies could be developed to incorporate this moiety into biomolecules, with subsequent cleavage under specific physiological conditions for controlled release. Silicon-containing reagents have been designed to react selectively with thiols under physiological conditions, suggesting a pathway for protein modification. nih.govntu.edu.sg

The 2-methoxyphenoxy group could also be functionalized with reactive groups commonly used in bio-orthogonal chemistry, such as azides or alkynes, for participation in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are fundamental to "click chemistry" and have widespread use in bioconjugation. researchgate.net

| Bio-orthogonal Reaction | Potential Role of this compound Derivative | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | As a building block functionalized with an azide or a strained alkyne. | Copper-free, highly biocompatible. nih.gov |

| Staudinger Ligation | A derivative containing an azide group reacting with a phosphine-tagged biomolecule. | One of the first widely used bio-orthogonal reactions. nih.govnih.gov |

| Inverse-Electron Demand Diels-Alder (IEDDA) | A derivative functionalized with a dienophile (e.g., norbornene) for reaction with a tetrazine. | Extremely fast reaction kinetics. researchgate.net |

| Thiol-Specific Conjugation | A modified structure designed to react selectively with cysteine residues in proteins. | High selectivity and stability of the resulting conjugate. ntu.edu.sg |

Investigation of Material Science Applications

Organosilicon compounds, or silicones, are widely used as sealants, adhesives, lubricants, and coatings due to their unique properties. wikipedia.org The hydrolysis of silyl acetates, which produces less hazardous acetic acid compared to the hydrochloric acid from silyl chlorides, is already used in consumer applications like silicone caulk. wikipedia.org this compound could serve as a precursor in the synthesis of novel silicone polymers.

The 2-methoxyphenoxy group offers a site for further functionalization, allowing for the creation of polymers with tailored properties. For instance, it could be used to introduce specific functionalities that enhance adhesion to particular substrates or alter the refractive index of the resulting material. Research into silane-acrylate chemistry for regulating network formation in radical photopolymerization could be a fruitful direction, potentially leading to new photocurable resins with reduced shrinkage stress. acs.org

Furthermore, the compound could be investigated as a surface modification agent. Silane coupling agents are used to conjugate biomolecules to inorganic substrates or to form waterproof composites. wikipedia.orgresearchgate.net By applying this compound to surfaces like glass or silicon wafers, a functional monolayer could be formed, which could then be used for creating sensors, biocompatible coatings, or specialized electronic components. The use of polymers to stabilize silicon nanoparticles in battery anodes is another emerging area where functionalized silanes could play a role. nrel.gov

Advances in Automated Synthesis and High-Throughput Screening

Modern chemical research increasingly relies on automation and high-throughput screening (HTS) to accelerate discovery. sigmaaldrich.comunchainedlabs.com These techniques are applicable to all aspects of the chemistry of this compound, from optimizing its synthesis to discovering new reactions and applications.

Automated synthesis platforms can be used to rapidly explore a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal protocol for producing this compound. This is particularly valuable for multi-variable catalytic reactions. unchainedlabs.com

Once synthesized, HTS can be employed to screen the reactivity of this compound with a large library of chemical compounds. This could lead to the discovery of novel transformations or unexpected reactivity. For example, HTS has been successfully applied to optimize photochemical reactions and cross-coupling reactions in medicinal chemistry. acs.org Such an approach could identify new catalytic systems for the functionalization of the aromatic ring or the transformation of the silyl ester group. Computational screening methods can also complement experimental HTS to identify potential inhibitors for protein-protein interactions or other biological targets. nih.gov

| HTS Application Area | Research Goal | Enabling Technologies |

| Reaction Optimization | Efficiently determine the best conditions for synthesis and transformations. | Robotic liquid handlers, microplate-based reaction blocks (e.g., KitAlysis™). sigmaaldrich.com |

| Catalyst Discovery | Screen libraries of potential metal complexes or organocatalysts. | Catalyst-coated glass beads (ChemBeads), parallel reaction screening platforms. sigmaaldrich.com |

| Materials Science | Evaluate properties of polymers derived from the compound under various formulations. | Automated rheometers, dynamic mechanical thermal analysis (DMTA). acs.org |

| Biological Screening | Identify potential biological activity of the compound or its derivatives. | In silico screening, cell-based assays in microtiter plates. researchgate.net |

Q & A

Q. What are the standard synthetic routes for Trimethylsilyl (2-methoxyphenoxy)acetate, and how do reaction conditions influence yield?

The synthesis typically involves two key steps:

Esterification : Reacting 2-methoxyphenoxyacetic acid with trimethylsilyl (TMS) reagents. For example, using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to silylate the carboxylic acid group .

Purification : Column chromatography or recrystallization to isolate the product.

Critical factors :

- Reagent stoichiometry : Excess TMSCl (1.2–1.5 equivalents) ensures complete silylation.

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.

- Temperature : Room temperature (20–25°C) avoids decomposition of the TMS group.

Reported yields range from 65% to 85%, depending on purity of starting materials .

Q. How is this compound characterized, and what analytical techniques are most reliable?

Q. What are the primary research applications of this compound in organic chemistry?

- Protecting group : The TMS moiety protects carboxylic acids during multi-step syntheses, enabling selective deprotection under mild conditions (e.g., aqueous acid) .

- Intermediate : Used in synthesizing bioactive molecules, such as lignin-derived compounds or trifluoromethyl-containing pharmaceuticals, where the methoxyphenoxy group enhances solubility .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage or reaction conditions?

- Thermal stability : Decomposes above 80°C, releasing trimethylsilanol and regenerating the parent acid.

- Hydrolytic sensitivity : Reacts with moisture; storage under anhydrous conditions (e.g., molecular sieves) is critical .

- pH-dependent reactivity : Stable in neutral or slightly acidic conditions but hydrolyzes rapidly in basic media (pH > 9) .

Mitigation strategies : Use inert atmospheres (N₂/Ar) and avoid protic solvents during reactions .

Q. What challenges arise in quantifying this compound in complex matrices, and how are they addressed?

- Matrix interference : Co-eluting compounds in biological or environmental samples can obscure detection.

- Solutions :

- Derivatization : Convert to a more volatile form (e.g., trimethylsilyl derivatives) for GC-MS analysis .

- Internal standards : Use isotopically labeled analogs (e.g., deuterated TMS esters) for precise quantification via ¹H-qNMR .

Detection limits : As low as 0.1 µg/mL with optimized LC-MS/MS protocols .

Q. How does the electronic nature of the methoxyphenoxy group influence reactivity in cross-coupling reactions?

- Electron-donating effect : The methoxy group activates the aromatic ring toward electrophilic substitution, facilitating reactions like Suzuki-Miyaura coupling at the ortho position .

- Steric effects : Bulky TMS groups can hinder access to reactive sites, requiring catalysts like Pd(PPh₃)₄ for efficient coupling .

Case study : In a 2023 study, coupling with boronic acids achieved 70–90% yields when using microwave-assisted heating (100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.